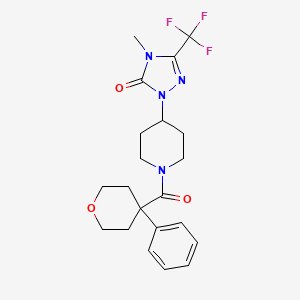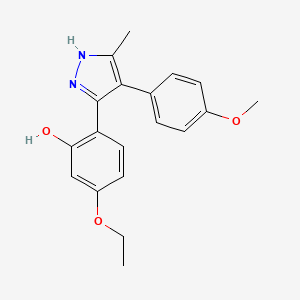
5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol” is an organic compound. It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes two six-membered aromatic rings, an imine group, an aromatic hydroxyl group, and two aromatic ether groups . The molecular weight of this compound is approximately 271.31108 g/mol .
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations The study on molecular docking and quantum chemical calculations provides insights into the molecular structure, vibrational spectra, and intramolecular charge transfer. These properties are crucial for understanding the interaction mechanisms of chemical compounds at the molecular level, with applications in drug discovery and material science. The research highlights the utility of DFT calculations in predicting the biological effects based on molecular docking results, offering a pathway to explore the potential therapeutic applications of complex organic compounds (A. Viji et al., 2020).
Antioxidant Activity and Chemical Composition Investigations into the phenolic content and antioxidant activity of ethanolic extracts from various plants have led to the identification of compounds with significant radical scavenging activity. These findings are essential for the development of natural antioxidants, which can be used in food preservation, pharmaceuticals, cosmetics, and therapeutic industries, highlighting the importance of agricultural waste biomass conversion into high-value products (F. León et al., 2014).
Microwave-assisted Synthesis and Antimicrobial Activity The microwave-assisted synthesis of novel compounds and their evaluation for antimicrobial activity demonstrate the efficiency of modern synthetic methods in producing potential antimicrobial agents. This research is particularly relevant in addressing the urgent need for new antimicrobials due to the rising threat of antibiotic-resistant pathogens. Molecular docking studies further provide a basis for understanding the mechanism of action of these compounds (D. Ashok et al., 2016).
Corrosion Inhibition in Industrial Applications Research on the corrosion inhibition properties of pyrazoline derivatives offers valuable insights into their potential applications in protecting metals against corrosion, especially in harsh industrial environments such as petroleum refining. These findings are critical for the development of more effective and environmentally friendly corrosion inhibitors, contributing to the sustainability and longevity of industrial infrastructure (H. Lgaz et al., 2020).
Synthesis and Evaluation of Thiazoles as Antioxidant Additives The synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils underline the role of chemical compounds in improving the performance and lifespan of industrial oils. This research contributes to the field of petroleum engineering by providing new solutions to enhance the antioxidant properties of lubricants, which is essential for the efficient operation of machinery (F. A. Amer et al., 2011).
properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKXYGHZOJILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-3-ethoxy-6-[4-(4-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
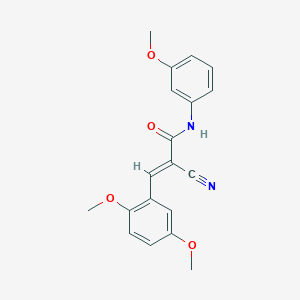
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
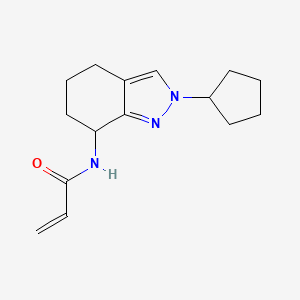
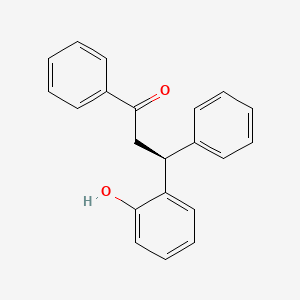
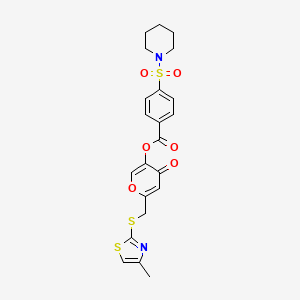
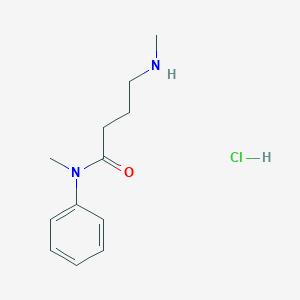
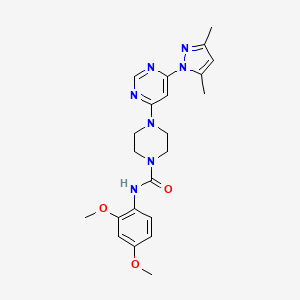
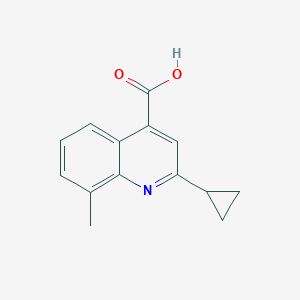
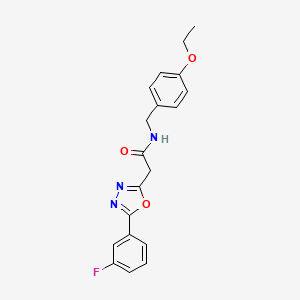
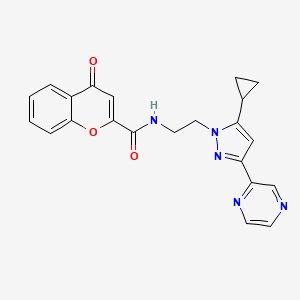
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
